
Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH
描述
The compound Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH is a modified peptide that incorporates fluorenylmethyloxycarbonyl (Fmoc) as a protective group for the amino terminus, tert-butyl (Tbu) as a protective group for the threonine side chain, and a pseudo-proline (Psi(Me,Me)Pro) residue. This compound is used in peptide synthesis to enhance the solubility and stability of peptides, making it easier to handle and purify them during synthesis.
科学研究应用
Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH: is widely used in scientific research for the synthesis of peptides with enhanced solubility and stability. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins for structural and functional studies.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based therapeutics and vaccines.
Industry: Employed in the production of peptide-based materials and biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form peptide bonds. The Fmoc group is removed using piperidine, while the Tbu and Psi(Me,Me)Pro groups remain intact until the final deprotection step .
Industrial Production Methods
In industrial settings, the synthesis of This compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of greener solvents and optimized reaction conditions is becoming more common to reduce environmental impact .
化学反应分析
Types of Reactions
Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH: undergoes several types of reactions during peptide synthesis:
Deprotection Reactions: Removal of the Fmoc group using piperidine.
Coupling Reactions: Formation of peptide bonds using reagents like DIC and HOBt.
Cleavage Reactions: Removal of the peptide from the resin and deprotection of side chains using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
DIC and HOBt: Used for coupling reactions.
TFA: Used for cleavage and deprotection of side chains.
Major Products Formed
The major product formed from these reactions is the desired peptide sequence with high purity and yield. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .
作用机制
The mechanism by which Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH exerts its effects is primarily through its role in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during synthesis. The Tbu group protects the threonine side chain, while the pseudo-proline residue enhances the solubility and stability of the peptide. These protective groups are removed at the final stage to yield the desired peptide .
相似化合物的比较
Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH: is unique due to its combination of protective groups and pseudo-proline residue. Similar compounds include:
Fmoc-Thr(Tbu)-OH: Lacks the pseudo-proline residue, resulting in lower solubility and stability.
Fmoc-Ser(Psi(Me,Me)Pro)-OH: Lacks the tert-butyl group, making it less suitable for peptides requiring threonine protection.
Fmoc-Thr(Tbu)-Ser-OH: Lacks the pseudo-proline residue, leading to lower solubility and stability.
属性
IUPAC Name |
(4S)-3-[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O7/c1-17(38-28(2,3)4)24(25(32)31-23(26(33)34)16-37-29(31,5)6)30-27(35)36-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,15-16H2,1-6H3,(H,30,35)(H,33,34)/t17-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRFHHZZRMZKFK-CQLNOVPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1445433.png)
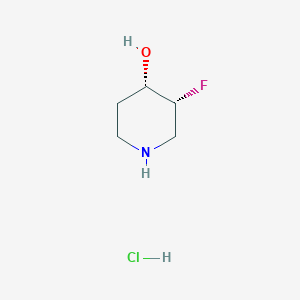
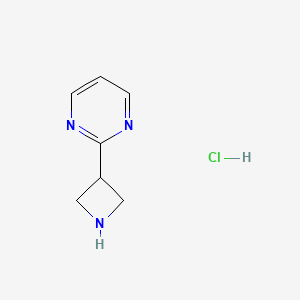
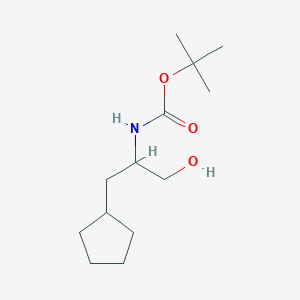
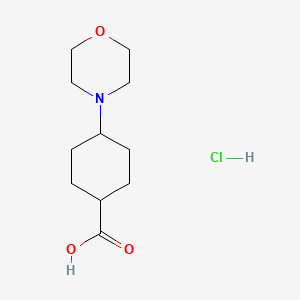

![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445442.png)
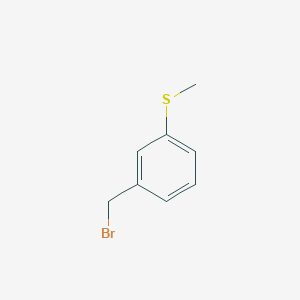
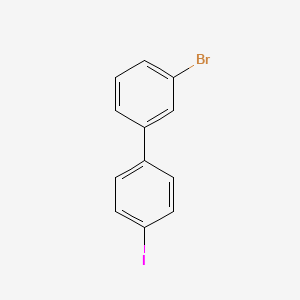
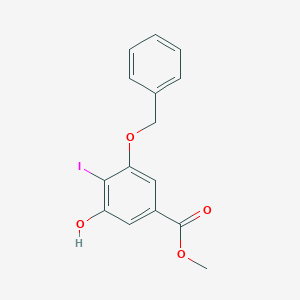
![5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1445449.png)
![{Spiro[2.5]octan-6-yl}methanamine hydrochloride](/img/structure/B1445451.png)
![Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445452.png)
![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)
